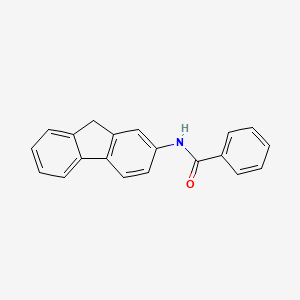

2-苯甲酰氨基芴

描述

科学研究应用

2-苯甲酰氨基芴的科学研究应用

大鼠体内代谢2-苯甲酰氨基芴(BAF)的代谢过程在大鼠中得到了研究。Gutmann和Peters(1953年)研究了大鼠中BAF的代谢过程,揭示了与其类似物相比,BAF的排泄和代谢存在显著差异。他们观察到,BAF的放射性主要通过尿液排出,在体内的反应性较其类似物更低,表明存在独特的代谢途径(Gutmann & Peters, 1953)。

体外致突变性对BAF衍生物的致突变活性进行了研究,以了解它们的化学反应性。Crebelli和Iorio(1985年)研究了各种BAF衍生物的致突变潜力,发现N-羟基和N-酰氧衍生物直接具有致突变性,并在代谢转化后增加了它们的活性。这项研究突显了BAF衍生物作为致突变剂的潜力以及它们在生物系统中的反应性(Crebelli & Iorio, 1985)。

在癌症发生中的作用Kriek(2005年)的一篇综述讨论了BAF及其衍生物在癌症研究中的重要性。多年来,这些化合物在理解癌症发生机制以及致癌物与DNA的相互作用方面发挥了重要作用。这项研究强调了BAF衍生物在实验性癌症研究中的重要性,特别是在研究致癌物的代谢命运及其与核酸的相互作用方面(Kriek, 2005)。

代谢活化对BAF衍生物的代谢活化研究为我们了解癌症发生机制提供了见解。Bartsch、Traut和Hecker(1971年)研究了N-羟基-N-2-乙酰氨基芴(一种BAF衍生物)转化为各种化合物的过程,其中涉及自由基中间体。这项研究为我们理解致癌物激活过程中涉及的代谢途径提供了基础(Bartsch, Traut, & Hecker, 1971)。

遗传毒性Heflich和Neft(1994年)深入探讨了2-乙酰氨基芴、2-氨基芴及其代谢物,包括BAF衍生物的遗传毒性。他们的综述涵盖了这些化合物的致突变和致癌特性,极大地促进了我们对BAF衍生物的遗传毒性和致癌机制的理解(Heflich & Neft, 1994)。

作用机制

安全和危害

属性

IUPAC Name |

N-(9H-fluoren-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c22-20(14-6-2-1-3-7-14)21-17-10-11-19-16(13-17)12-15-8-4-5-9-18(15)19/h1-11,13H,12H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZOSXXWXWNPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190176 | |

| Record name | N-2-Fluorenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoylaminofluorene | |

CAS RN |

3671-78-1 | |

| Record name | N-9H-Fluoren-2-ylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Fluorenylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-Fluorenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the metabolism of 2-Benzoylaminofluorene differ from 2-Acetylaminofluorene in rats?

A: Research indicates significant differences in how rats metabolize 2-Benzoylaminofluorene (BAF) and 2-Acetylaminofluorene (AAF). Following intramuscular injection, rats excrete approximately 90% of labeled AAF within 96 hours, while only 20% of labeled BAF is excreted during the same period []. This suggests that AAF is metabolized much faster than BAF in vivo. Additionally, urine analysis reveals that AAF leads to faster excretion of labeled material compared to BAF []. These findings indicate that AAF is more reactive within living organisms than BAF.

Q2: What are the primary metabolic products of 2-Benzoylaminofluorene and 2-Acetylaminofluorene in rats?

A: Studies using labeled BAF and AAF show that the majority of excreted radioactive material is present in a water-soluble form, suggesting conjugation products are the primary metabolites []. Further analysis involving treatment with hot sulfuric acid leads to a decrease in water-soluble radioactivity, indicating the presence of hydrolyzable conjugates []. Interestingly, minimal amounts of free amine (2-Aminofluorene) are detected in the urine after administering either compound []. This suggests that 2-Aminofluorene, while structurally related, is not a major metabolic end product of either BAF or AAF.

Q3: Can 2-Benzoylaminofluorene be used in the synthesis of polymers?

A: Yes, a derivative of 2-Benzoylaminofluorene, specifically 3,5-diamino-N-(9H-fluoren-2-yl)benzamide, has been successfully utilized as a diamine monomer in the synthesis of thermally stable polyimides []. This diamine is synthesized through the condensation of 2-aminofluorene and 3,5-dinitrobenzoyl chloride, followed by the reduction of the dinitro compound []. The resulting polyimides, incorporating pendent fluorenamide moieties, exhibit desirable properties such as high glass transition temperatures, good thermal stability, solubility in various organic solvents, and UV absorption characteristics [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1222291.png)

![8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1222293.png)

![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1222294.png)

![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[4-(1-piperidinylsulfonyl)phenyl]methanone](/img/structure/B1222295.png)

![2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole](/img/structure/B1222300.png)

![N'-[(4-chlorophenyl)-oxomethyl]-2-methyl-4-thiazolecarbohydrazide](/img/structure/B1222304.png)

![4-[2-[(4-Chlorophenyl)thio]ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1222309.png)

![3-[4-(5-Pentyl-2-pyridinyl)phenyl]acrylamide](/img/structure/B1222310.png)

![1,3-Dimethyl-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222311.png)

![3-(Methoxymethyl)-2-benzofurancarboxylic acid [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1222314.png)

![(E)-3-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B1222315.png)